Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

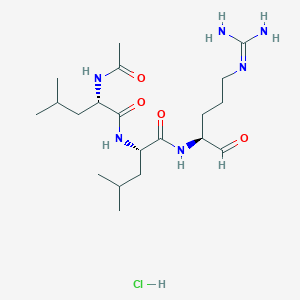

Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-, also known as Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-, is a useful research compound. Its molecular formula is C117H199N41O41 and its molecular weight is 2836.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Composition and Metabolic Functions

The specified amino acid sequence is an example of the complexity and diversity of amino acids, which are the building blocks of proteins in humans and animals. Amino acids have both structural and metabolic functions in the body. Essential amino acids, which cannot be synthesized de novo in animal cells, must be obtained from the diet. Recent advances in analytical methods have facilitated the determination of all proteinogenic amino acids in foods consumed by humans and animals. This has implications for nutrition science, emphasizing the importance of a combination of plant- and animal-sourced foods for healthy diets and the role of amino acids in growth performance and feed efficiency in farm and companion animals (Peng Li, Wenliang He, Guoyao Wu, 2021).

Synthetic Applications and Biochemistry

Amino acids and their derivatives play a significant role in synthetic biochemistry, including the synthesis of glycoproteins and other macromolecules. The synthesis of glycosyl derivatives of amino acids, such as L-asparagine, L-serine, and L-threonine, is crucial for understanding and mimicking the biological processes involving glycoproteins. These synthetic efforts contribute to the study of glycoproteins' structure and function, essential for various biological processes, including cell recognition and signaling (H. Garg, R. Jeanloz, 1985).

Environmental and Ecological Research

Amino acids also have applications in environmental and ecological research. The study of amino acid metabolism in various organisms, such as the prairie grain wireworm, contributes to our understanding of their nutritional requirements and ecological roles. Understanding the dietary needs of pests can inform agricultural practices and pest management strategies (R. Kasting, G. Davis, A. Mcginnis, 1962).

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGANZUTDSOUMV-HZUDAGDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C117H199N41O41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2836.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16130992 | |

CAS RN |

64421-69-8 |

Source

|

| Record name | Parathyroid hormone (44-68) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)